molecular formula C13H17NO2 B1283583 1-Benzyl-3-methoxypiperidin-4-one CAS No. 134473-73-7

1-Benzyl-3-methoxypiperidin-4-one

Cat. No. B1283583
Key on ui cas rn: 134473-73-7
M. Wt: 219.28 g/mol
InChI Key: BZJUOSKBRSTXDV-UHFFFAOYSA-N
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Patent
US04994471

Procedure details

1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine (4b, 2.22g, 8.36 mmol) from Example 2 and p-toluenesulfonic acid (3.15 g, 16.6 mmol) was heated to reflux in acetone (100ml) for three hours. After being cooled, the reaction solution was concentrated under vacuum, then slurried in 40ml of 10% sodium hydroxide solution. The aqueous mixture was extracted with 2×60 ml of ether, the combined organic layers were dried over magnesium sulfate, then concentrated under vacuum. The crude residue was purified by chromatography (silica gel; ethyl acetate/hexane; 1:1) to provide the intermediate 1-phenylmethyl-3-methoxy-4-piperidone (5b, 1.66 g, 90%).
Name
1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][N:8]2[CH2:13][CH2:12][C:11](OC)([O:14]C)[CH:10]([O:18][CH3:19])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[C:1]1([CH2:7][N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH:10]([O:18][CH3:19])[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine
Quantity
2.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CC(C(CC1)(OC)OC)OC
Name
Quantity
3.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 2×60 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography (silica gel; ethyl acetate/hexane; 1:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC(C(CC1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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